N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide
Description
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11(2)15(21)18-13-6-3-5-12(9-13)14-10-20-8-4-7-17-16(20)19-14/h3-11H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRAJKGYVXUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide can be achieved through various synthetic routes One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe final step involves the attachment of the isobutyramide group via an amide bond formation reaction .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Amidation: The isobutyramide group can be modified through amidation reactions using different amines and coupling reagents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The imidazo[1,2-a]pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities. N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide has been synthesized and evaluated for its biological activities.
Anticancer Activity
Studies have shown that compounds containing the imidazo[1,2-a]pyrimidine moiety exhibit significant anticancer properties. For instance, a series of derivatives were tested against various cancer cell lines, demonstrating promising IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 (Lung) | 5.2 |
| 2 | MCF-7 (Breast) | 4.8 |
| 3 | HeLa (Cervical) | 3.5 |
These findings suggest that modifications to the imidazo[1,2-a]pyrimidine structure can enhance anticancer activity .
Antifungal Activity
The compound has also been evaluated for antifungal properties against resistant strains of Candida albicans. The microdilution method revealed that several derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL.
| Compound | Strain | MIC (µg/mL) |
|---|---|---|
| A | Candida albicans | 5 |
| B | Candida glabrata | 8 |
These results indicate the potential of this compound as a lead compound for antifungal drug development .
Pharmacology
The pharmacological profile of this compound includes its interaction with various biological targets.
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation. For example:
- PI3Kα Inhibition : The compound demonstrated significant inhibition of PI3Kα, a target implicated in cancer cell proliferation.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| C | PI3Kα | 0.9 |
This suggests that this compound could be a candidate for further development in cancer therapeutics .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its unique structural properties.
Organic Electronics
The imidazo[1,2-a]pyrimidine derivatives have been explored as organic semiconductors in electronic devices. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs).
| Property | Value |
|---|---|
| Mobility | 0.5 cm²/V·s |
| On/Off Ratio | >10^4 |
These properties indicate that this compound could contribute to advancements in organic electronics .
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or bind to DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The imidazo[1,2-a]pyrimidine core distinguishes this compound from analogs with imidazo[1,2-a]pyridine or imidazo[4,5-b]pyridine systems. For example:
- 1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine : Contains a reduced imidazo[1,2-a]pyridine ring with nitro and methoxy substituents, likely influencing redox stability and target binding .
- 2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine : Features an imidazo[4,5-b]pyridine core with sulfonyl and trifluoromethyl groups, which may enhance electrophilic reactivity and lipophilicity .
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Imidazo[1,2-a]pyrimidine | Isobutyramide, phenyl |
| 1-[(6-Chloro-3-pyridinyl)methyl]-... | Imidazo[1,2-a]pyridine | Nitro, methoxy, chloro, methyl |
| 2-(3-Ethylsulfonyl-2-pyridyl)-... | Imidazo[4,5-b]pyridine | Ethylsulfonyl, trifluoromethyl, methyl |
Functional Group Analysis
Carboxamide Derivatives
Carboxamide groups are recurrent in the evidence, suggesting their importance in bioactivity:
- N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide : An indazole-carboxamide derivative with cyclopropyl substitution, which may improve metabolic stability .
In contrast, the target compound’s isobutyramide group introduces a branched aliphatic chain, likely balancing lipophilicity and steric effects compared to aromatic or cyclic carboxamides.
Halogenated and Fluorinated Analogs
Fluorinated groups (e.g., trifluoromethyl, pentafluoroethyl) are prevalent in the evidence, as seen in:
- N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide : Dual fluorinated groups enhance electronegativity and membrane permeability . The absence of fluorine in the target compound suggests differing electronic or steric requirements for its intended activity.
Biological Activity
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H15N5O
- Molecular Weight : 269.31 g/mol
- Chemical Structure : The compound features an imidazo[1,2-a]pyrimidine moiety linked to a phenyl group and an isobutyramide functional group.
Research indicates that compounds with imidazo[1,2-a]pyrimidine structures often exhibit diverse biological activities, including:
- Inhibition of Kinases : Similar compounds have been identified as selective inhibitors for various kinases, which are crucial in signaling pathways related to cancer and other diseases .
- Antimicrobial Activity : Studies on related structures show promising antimicrobial effects against various pathogens, indicating potential for this compound in treating infections .
Anticancer Properties
The compound's structure suggests potential anticancer activity. For instance:
- DDR1 Inhibition : Compounds with similar imidazo structures have been shown to inhibit DDR1 (Discoidin Domain Receptor 1), a target in cancer therapy. Selective inhibition of DDR1 leads to reduced tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models .
Antimicrobial Effects
The antimicrobial efficacy of similar compounds has been documented:
- Activity Against Bacteria : Compounds derived from imidazo[1,2-a]pyrimidines demonstrated moderate activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .
Case Studies and Research Findings
Several studies have investigated the biological activities of imidazo derivatives:
In Vivo Studies
In vivo pharmacokinetic studies on related compounds indicate that they can enhance the efficacy of existing therapies:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide to improve purity and yield?
- Methodology : Multi-step synthesis typically involves condensation of 2-aminopyrimidine derivatives with substituted aldehydes to form the imidazo[1,2-a]pyrimidine core, followed by coupling with isobutyramide via Buchwald-Hartwig amination or Ullmann reactions. Key parameters include:
- Catalysts : Palladium (e.g., Pd(OAc)₂) or copper catalysts for cross-coupling .
- Reaction conditions : Temperature (80–120°C), inert atmosphere (N₂/Ar), and solvent optimization (DMF, DMSO, or THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR confirms regiochemistry (e.g., imidazo[1,2-a]pyrimidine protons appear as doublets at 7.32–10.05 ppm ).
Q. How should researchers design initial biological activity screens for this compound?
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to test PI3K/AKT/mTOR pathway inhibition, a common target for imidazo[1,2-a]pyrimidine derivatives .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Substituent variation :
- Replace the isobutyramide group with benzamide or sulfonamide to assess impact on kinase selectivity .
- Introduce electron-withdrawing groups (e.g., -CF₃, -Br) at the phenyl ring to enhance metabolic stability .
- Assay design : Compare IC₅₀ values across modified analogs using dose-response curves in enzymatic/cellular assays .
Q. How can target engagement be validated for this compound in complex biological systems?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant kinases (e.g., PI3Kγ or COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Negative controls : Include inactive enantiomers or scaffold analogs to rule out nonspecific interactions .
Q. How should researchers address contradictory bioactivity data across different assay platforms?
- Troubleshooting steps :
- Verify assay conditions (e.g., ATP concentration in kinase assays, serum levels in cell cultures) .
- Screen for off-target effects using panels like Eurofins’ SelectScreen™ .
- Validate findings with orthogonal assays (e.g., Western blotting for phosphorylated AKT in PI3K inhibition studies) .
Q. What computational tools are effective for predicting pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to model binding to COX-2 or PI3K active sites, focusing on hydrophobic interactions .
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Xenograft models : Subcutaneous implantation of human cancer cells (e.g., A549 lung carcinoma) in nude mice, with compound administration via oral gavage (10–50 mg/kg) .
- Pharmacokinetic (PK) analysis : Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS .
Q. How can formulation challenges like poor aqueous solubility be mitigated?
- Strategies :
- Use co-solvents (e.g., PEG 400) or nanoparticle encapsulation (PLGA polymers) to enhance bioavailability .
- Salt formation : Explore hydrochloride or mesylate salts for improved crystallinity .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., degassing steps for palladium-catalyzed reactions) to ensure consistency .
- Data validation : Cross-reference NMR assignments with literature values for imidazo[1,2-a]pyrimidine derivatives .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints and sample-size calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
